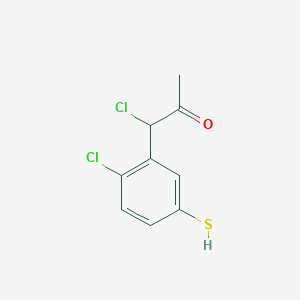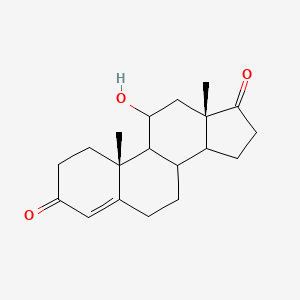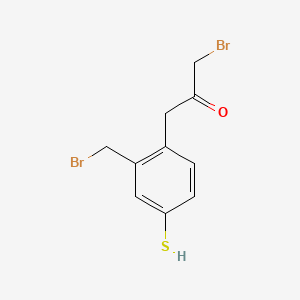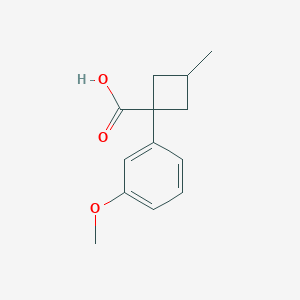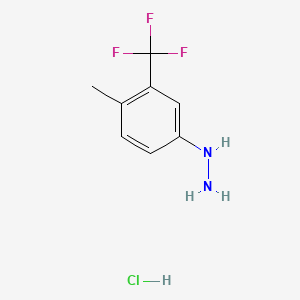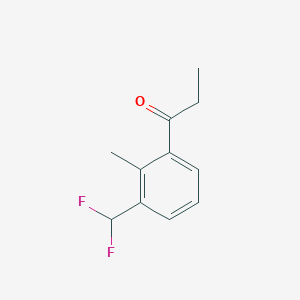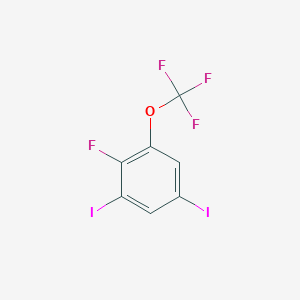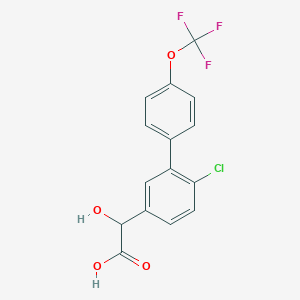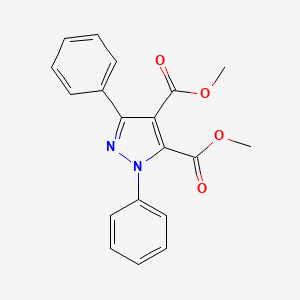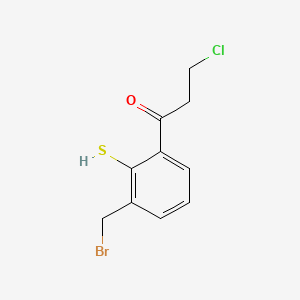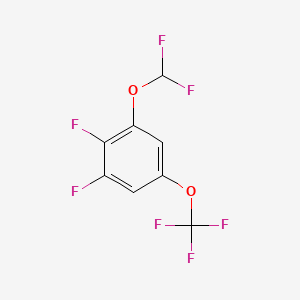
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H3F5O. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. The trifluoromethoxy group is particularly notable for its unique chemical properties and its increasing utility in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of bromomethylbenzene with trifluoroacetic anhydride to form trifluoromethyl benzoate. This intermediate is then reacted with phenol to produce trifluoromethyl benzoate phenol ether. Finally, the phenol ether is treated with hydrofluoric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C8H3F7O2 |
|---|---|
分子量 |
264.10 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
InChIキー |
WIFPXTCDVDKXIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


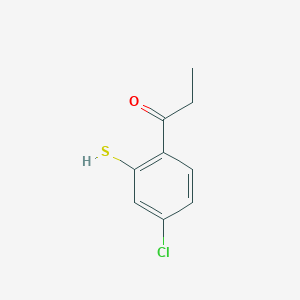
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
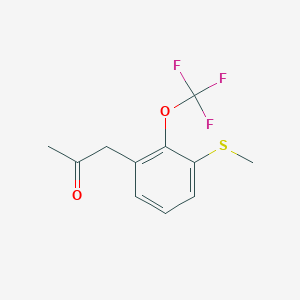
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)
